molecular formula C16H15N3O2S B2442099 2,5-dimethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-3-carboxamide CAS No. 2034424-40-1

2,5-dimethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-3-carboxamide

Cat. No.: B2442099
CAS No.: 2034424-40-1
M. Wt: 313.38
InChI Key: VTGLYIOKZAMYBI-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is a complex organic compound that features a furan ring substituted with dimethyl groups and a carboxamide group linked to a pyrazine ring, which is further substituted with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-3-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide and a strong base such as sodium hydride.

    Synthesis of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via Suzuki cross-coupling reactions, using thiophene boronic acid and a palladium catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the furan derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazine and thiophene rings, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Substituted pyrazine and thiophene derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving thiophene and pyrazine derivatives.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules with industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 2-thiophenecarboxamide share structural similarities with the thiophene ring.

    Pyrazine Derivatives: Compounds like 2,3-dimethylpyrazine and 2-pyrazinecarboxamide are structurally related to the pyrazine ring.

    Furan Derivatives: Compounds such as 2,5-dimethylfuran and 3-furancarboxamide are similar in structure to the furan ring.

Uniqueness

2,5-dimethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is unique due to the combination of its furan, thiophene, and pyrazine rings, along with the carboxamide group. This combination of functional groups and ring systems provides a unique set of chemical and physical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,5-dimethyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-8-12(11(2)21-10)16(20)19-9-13-15(18-6-5-17-13)14-4-3-7-22-14/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGLYIOKZAMYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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